molecular formula C11H17NOS B7577966 [1-(2-Thiophen-3-ylethyl)pyrrolidin-2-yl]methanol

[1-(2-Thiophen-3-ylethyl)pyrrolidin-2-yl]methanol

Cat. No. B7577966
M. Wt: 211.33 g/mol
InChI Key: YOFLINQKOJPSCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2-Thiophen-3-ylethyl)pyrrolidin-2-yl]methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TPEP and is a derivative of pyrrolidine. TPEP has been extensively studied for its chemical properties, synthesis methods, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of TPEP is not fully understood. However, it is believed to act as a nucleophile due to the presence of a hydroxyl group. TPEP has also been shown to exhibit antioxidant activity, which may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects
TPEP has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. TPEP has also been shown to have neuroprotective effects, which may be due to its ability to cross the blood-brain barrier.

Advantages and Limitations for Lab Experiments

TPEP has several advantages for lab experiments. It is readily available, relatively inexpensive, and has a long shelf life. TPEP is also stable under a wide range of conditions, making it suitable for various experimental setups. However, TPEP has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for the study of TPEP. One area of research is the development of TPEP-based metal complexes for use as catalysts in organic synthesis. Another area of research is the investigation of TPEP's potential applications in the treatment of neurological disorders. Additionally, the use of TPEP as a potential therapeutic agent for cancer treatment is an area of ongoing research.
Conclusion
In conclusion, [1-(2-Thiophen-3-ylethyl)pyrrolidin-2-yl]methanol is a chemical compound that has significant potential for use in various scientific research applications. Its unique properties, including its ability to act as a nucleophile and exhibit antioxidant activity, make it an attractive compound for further study. Ongoing research in this field may lead to the development of new therapeutic agents and catalysts for use in organic synthesis.

Synthesis Methods

The synthesis of TPEP involves the reaction between 2-thiophen-3-ylacetaldehyde and pyrrolidine in the presence of a reducing agent. This reaction results in the formation of TPEP, which can be purified using various methods, including column chromatography and recrystallization.

Scientific Research Applications

TPEP has been widely used in scientific research due to its unique properties. It has been used as a ligand for metal complexes, a chiral auxiliary in asymmetric synthesis, and a reagent in organic synthesis. TPEP has also been studied for its potential applications in the field of medicinal chemistry.

properties

IUPAC Name

[1-(2-thiophen-3-ylethyl)pyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c13-8-11-2-1-5-12(11)6-3-10-4-7-14-9-10/h4,7,9,11,13H,1-3,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFLINQKOJPSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CCC2=CSC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Thiophen-3-ylethyl)pyrrolidin-2-yl]methanol

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